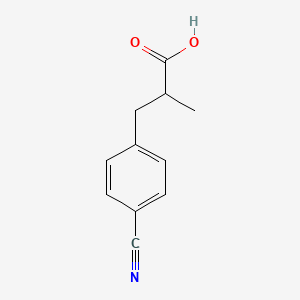

3-(4-氰基苯基)-2-甲基丙酸

货号 B2446458

CAS 编号:

60423-91-8

分子量: 189.214

InChI 键: PODRKIBRUMPBFE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-Cyanophenyl)-2-methylpropanoic acid” is likely to be an organic compound consisting of a propanoic acid group (-CH2CH2COOH) with a methyl group (-CH3) substitution at the 2nd carbon and a 4-cyanophenyl group (-C6H4CN) substitution at the 3rd carbon .

Molecular Structure Analysis

The molecular structure of this compound would consist of a propanoic acid backbone with a methyl group attached to the second carbon and a 4-cyanophenyl group attached to the third carbon .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The carboxylic acid group (-COOH) is typically reactive and may undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar carboxylic acid group and the aromatic cyanophenyl group would influence properties such as solubility, melting point, and boiling point .科学研究应用

Aromatase Inhibitors

- 4-Cyanophenylacetic acid serves as a precursor in the synthesis of aromatase inhibitors. These inhibitors play a crucial role in cancer treatment by blocking the conversion of androgens to estrogens, thus suppressing tumor growth .

Antagonists of Bradykinin B1 Receptor

- Researchers have explored the use of this compound in developing antagonists for the Bradykinin B1 receptor . These antagonists may have therapeutic potential in inflammatory conditions and pain management .

Tumor Necrosis Factor Alpha (TNFα) Inhibitors

- 4-Cyanophenylacetic acid contributes to the synthesis of TNFα inhibitors. These molecules are essential in modulating immune responses and have applications in autoimmune diseases and chronic inflammation .

Nitrile Precursor for Tetrazine Synthesis

- When combined with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts, 4-Cyanophenylacetic acid acts as a nitrile precursor for the synthesis of 1,2,4,5-tetrazines . Tetrazines find use in bioorthogonal chemistry and bioimaging .

Functionalization of Porous Polyelectrolyte Frameworks (PAFs)

- Carboxylic acids, including 4-Cyanophenylacetic acid , have been employed to functionalize the side groups of porous polyelectrolyte frameworks. These frameworks serve as chelating sites for metal ions, enabling applications in catalysis and gas separation .

Suzuki–Miyaura Coupling

- Although not directly related to 4-Cyanophenylacetic acid , the broader class of organoboron reagents plays a significant role in the Suzuki–Miyaura coupling reaction. This reaction forms carbon–carbon bonds and is widely used in organic synthesis. Boron reagents, including those derived from cyanophenylacetic acids, participate in this transformative process .

作用机制

未来方向

属性

IUPAC Name |

3-(4-cyanophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(11(13)14)6-9-2-4-10(7-12)5-3-9/h2-5,8H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODRKIBRUMPBFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyanophenyl)-2-methylpropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

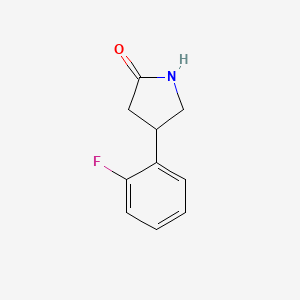

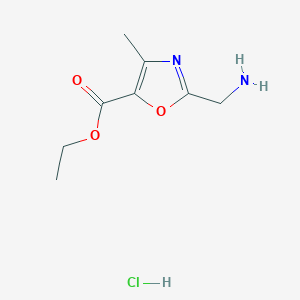

4-(2-Fluorophenyl)pyrrolidin-2-one

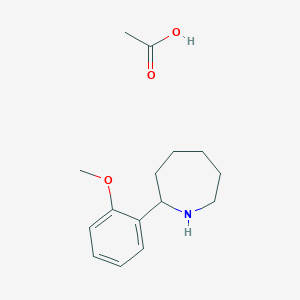

654633-85-9

2-(2-Methoxyphenyl)azepane

1177280-96-4

![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)

![3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2446386.png)

![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446397.png)